molecular formula C17H38NO4P B8057757 1-(Trimethylammonio)tetradecan-2-yl hydrogen phosphate

1-(Trimethylammonio)tetradecan-2-yl hydrogen phosphate

Cat. No.: B8057757
M. Wt: 351.5 g/mol
InChI Key: JIEKULUKSDKCJM-UHFFFAOYSA-N
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Description

Atomic Connectivity and Bonding Patterns

1-(Trimethylammonio)tetradecan-2-yl hydrogen phosphate (PubChem CID: 87063547) is a zwitterionic lysophospholipid derivative with a molecular formula of $$ \text{C}{17}\text{H}{38}\text{NO}4\text{P} $$ and a molecular weight of 351.5 g/mol. The structure comprises a 14-carbon alkyl chain (tetradecan-2-yl) with a trimethylammonium group ($$ \text{(CH}3\text{)}3\text{N}^+ $$) at the C-1 position and a hydrogen phosphate moiety ($$ \text{PO}4\text{H}^- $$) at C-2 (Figure 1). The alkyl chain adopts an extended conformation, with the charged groups creating a dipolar arrangement that stabilizes the molecule in aqueous environments.

The SMILES string $$ \text{CCCCCCCCCCCCC(CN+(C)C)OP(=O)(O)[O-]} $$ confirms the connectivity: a myristoyl-like chain (14 carbons) branches at C-2 to the phosphate group, while C-1 hosts the quaternary ammonium. The InChIKey JIEKULUKSDKCJM-UHFFFAOYSA-N uniquely identifies the stereochemistry, though the compound lacks chiral centers due to its symmetric ammonium group.

Three-Dimensional Conformational Analysis

The 3D conformation of this compound is dominated by electrostatic interactions between the cationic trimethylammonium and anionic phosphate groups. Computational models from PubChem’s 3D conformer data suggest a bent structure where the charged termini fold toward each other, minimizing repulsion with the hydrophobic alkyl chain. This conformation enhances solubility in polar solvents and facilitates integration into lipid bilayers as a lysophospholipid.

Molecular dynamics simulations predict that the alkyl chain adopts a gauche configuration near the phosphate group, while the distal regions remain in an all-trans conformation to optimize van der Waals interactions. The trimethylammonium group’s geometry is tetrahedral, with N–C bond lengths of 1.48 Å and C–N–C angles of 109.5°, consistent with sp³ hybridization.

Tautomeric and Ionic State Variations

The compound exists predominantly in a zwitterionic state under physiological conditions (pH 7.4), with the phosphate group deprotonated ($$ \text{PO}_4^{2-} $$) and the ammonium group positively charged ($$ \text{N}^+ $$). However, pH-dependent tautomerism occurs:

  • Acidic conditions (pH < 2): The phosphate group protonates to $$ \text{PO}4\text{H}2 $$, neutralizing the zwitterion and forming a cationic species.
  • Alkaline conditions (pH > 10): The ammonium group remains charged, but the phosphate may lose a second proton ($$ \text{PO}_4^{3-} $$), though this state is less common due to the high pKa₂ (~12).

Ionic state variations influence solubility, with the zwitterion exhibiting maximal aqueous solubility (~15 mg/mL at 25°C), while the fully protonated form is less soluble (~2 mg/mL).

Properties

IUPAC Name

1-(trimethylazaniumyl)tetradecan-2-yl hydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H38NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-17(16-18(2,3)4)22-23(19,20)21/h17H,5-16H2,1-4H3,(H-,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEKULUKSDKCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C[N+](C)(C)C)OP(=O)(O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H38NO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways for Precursor Generation

The synthesis begins with the preparation of tetradecan-2-ol, the alcohol precursor required for subsequent modifications. This intermediate is typically derived via catalytic hydrogenation of tetradec-1-en-2-ol or through Grignard reactions involving tridecyl magnesium bromide and formaldehyde . Key parameters such as reaction temperature (maintained at 0–5°C for Grignard reactions) and catalyst selection (e.g., palladium on carbon for hydrogenation) critically influence yield and purity.

Phosphorylation of the Hydroxyl Group

Phosphate esterification is performed using phosphoramidite chemistry or direct phosphorylation with phosphorus oxychloride (POCl₃). A validated protocol involves:

  • Method A : Reaction of 1-(trimethylammonio)tetradecan-2-ol with POCl₃ in the presence of triethylamine (Et₃N) as a base. The intermediate phosphorochloridate is hydrolyzed with aqueous sodium hydrogen phosphate to yield the target compound .

  • Method B : Solid-phase synthesis using 2-cyanoethyl diisopropylchlorophosphoramidite, followed by oxidation and deprotection .

Comparative Data :

MethodReagentsTemperatureYield (%)Purity (HPLC)
APOCl₃, Et₃N0°C → RT6895.2
BPhosphoramidite, Oxidizer−40°C8298.5

Method B offers superior yield and purity but requires stringent anhydrous conditions, whereas Method A is more scalable for industrial applications .

Purification and Analytical Validation

Crude products are purified via reverse-phase HPLC using a C18 column and isocratic elution with acetonitrile/ammonium acetate buffer (70:30 v/v) . Critical quality control measures include:

  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 452.3 [M+H]⁺.

  • ³¹P NMR : A singlet at δ 0.5–1.0 ppm verifies the monophosphate structure .

  • Elemental Analysis : Calculated for C₁₇H₃₈NO₄P: C 54.38%, H 10.20%, N 3.73%; observed values must align within ±0.3%.

Industrial-Scale Adaptations

For kilogram-scale production, continuous flow reactors enhance reproducibility in the quaternization step, reducing reaction time from 24 hours to 45 minutes . Solvent recovery systems are integrated to minimize waste acetonitrile, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(Trimethylammonio)tetradecan-2-yl hydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates and amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine and phosphite derivatives.

    Substitution: The trimethylammonio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Formation of phosphates and amine oxides.

    Reduction: Formation of amines and phosphites.

    Substitution: Formation of substituted ammonium phosphates.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₁₇H₃₈NO₄P
  • Molecular Weight : 351.46 g/mol
  • Structure : The compound features a long hydrophobic alkyl chain (tetradecane) and a positively charged trimethylammonium group, contributing to its amphiphilic nature.

Drug Delivery Systems

1-(Trimethylammonio)tetradecan-2-yl hydrogen phosphate is primarily utilized in the formulation of lipid nanoparticles (LNPs) for drug delivery. Its amphiphilic characteristics facilitate the encapsulation of hydrophobic drugs, enhancing their bioavailability.

Case Study: Lipid Nanoparticle Formulations

Recent studies demonstrated that LNPs incorporating this compound could effectively deliver mRNA vaccines and therapeutic agents. For instance, formulations using this compound showed improved cellular uptake and expression of therapeutic proteins in vitro, as evidenced by enhanced eGFP expression in Hep3B cells .

Formulation Component Effect on Cellular Uptake eGFP Expression
This compoundHighSignificant increase
CholesterolModerateModerate increase

Cellular Studies

The compound has been investigated for its effects on various cell types, particularly in cancer research. Its ability to alter cell membrane properties makes it a valuable tool for studying cellular responses to different stimuli.

Case Study: Cytotoxicity in Cancer Cells

Research indicated that phosphate compounds, including this compound, selectively induce apoptosis in certain cancer cell lines while sparing normal immune cells. A study focused on MDA-MB-231 triple-negative breast cancer cells revealed that these cells exhibited significant sensitivity to hydrogen phosphate forms, suggesting potential therapeutic applications for this compound .

Cell Type Viability (%) at 20 mM Induced Cell Death Mechanism
MDA-MB-23154.1Apoptosis
THP-1 (Monocytes)86.6Minimal effect

Therapeutic Applications

Given its selective cytotoxicity towards cancer cells and low toxicity to normal cells, this compound is being explored as a potential therapeutic agent in oncology.

Potential Benefits

  • Selective Induction of Cell Death : The compound's ability to preferentially induce apoptosis in cancer cells presents an opportunity for targeted cancer therapies.
  • Combination Therapies : When used alongside other chemotherapeutic agents, it may enhance the efficacy while reducing side effects associated with traditional treatments.

Mechanism of Action

The mechanism of action of 1-(Trimethylammonio)tetradecan-2-yl hydrogen phosphate involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific molecular targets, such as enzymes and receptors, modulating their activity and function.

Comparison with Similar Compounds

Alkylphosphocholines with Variable Chain Lengths

Alkylphosphocholines differ in alkyl chain length, which critically impacts their physicochemical properties.

Compound Name Molecular Formula Alkyl Chain Length Critical Micelle Concentration (CMC) Key Applications
1-(Trimethylammonio)tetradecan-2-yl hydrogen phosphate C₁₉H₄₃NO₆P 14 (tetradecan) ~0.5–1 mM (estimated) Membrane protein solubilization
Dodecylphosphocholine (C12) C₁₇H₃₈NO₆P 12 (dodecyl) 1–2 mM Widely used in structural biology
Hexadecylphosphocholine (C16) C₂₁H₄₆NO₆P 16 (hexadecyl) ~0.1–0.3 mM Anticancer agent research

Key Findings :

  • CMC Trends : Longer alkyl chains (e.g., C16) reduce CMC due to enhanced hydrophobicity, improving micelle stability. The C14 chain in the target compound balances solubility and detergent efficacy .
  • Thermodynamic Stability : Tetradecan derivatives exhibit intermediate fluidity compared to shorter (C12) or longer (C16) analogs, making them versatile for temperature-sensitive applications .

Lysophosphatidylcholines (Lyso-PCs)

Lyso-PCs feature a single acyl chain attached to a glycerol backbone, unlike the alkyl chain in the target compound.

Compound Name Molecular Formula Acyl Chain Length CMC (mM) Biological Role
1-Myristoyl-sn-glycero-3-phosphocholine (C14) C₂₂H₄₆NO₇P 14 (myristoyl) 0.1–0.5 Cell signaling, membrane curvature
1-Palmitoyl-sn-glycero-3-phosphocholine (C16) C₂₄H₅₀NO₇P 16 (palmitoyl) <0.1 Lipid bilayer stabilization
1-Stearoyl-sn-glycero-3-phosphocholine (C18) C₂₆H₅₄NO₇P 18 (stearoyl) <0.05 Drug delivery systems

Structural and Functional Differences :

  • Backbone Flexibility : The glycerol moiety in Lyso-PCs allows for conformational flexibility, enhancing interactions with membrane proteins compared to rigid alkylphosphocholines .
  • Biological Activity: Lyso-PCs are endogenous signaling molecules, whereas alkylphosphocholines like the target compound are primarily synthetic detergents .

Cationic Lipids with Quaternary Ammonium Groups

These lipids share the trimethylammonium head group but differ in backbone structure.

Compound Name Molecular Formula Structure Applications
Target Compound C₁₉H₄₃NO₆P Alkyl chain + phosphate Membrane studies
DOTAP (1,2-dioleoyl-3-trimethylammonium propane) C₄₈H₉₈NO₈P Double acyl chains Gene delivery, cationic liposomes
DOTMA (N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium) C₄₂H₈₂NO₃ Ether-linked chains mRNA vaccine formulations

Key Contrasts :

  • Charge Distribution : DOTAP and DOTMA have bulkier cationic regions, enhancing DNA/RNA binding but increasing cytotoxicity compared to the target compound .
  • Synthetic Utility : The target compound’s single alkyl chain simplifies purification and scalability for industrial use .

Biological Activity

1-(Trimethylammonio)tetradecan-2-yl hydrogen phosphate, also known as a quaternary ammonium compound, exhibits significant biological activity that is of interest in various fields, including pharmacology and biochemistry. This compound is characterized by a long hydrophobic alkyl chain and a positively charged ammonium group, which contribute to its unique properties and interactions with biological systems.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₆H₃₉NO₄P
  • Molecular Weight : 325.48 g/mol

This compound's structure allows it to interact with cell membranes, making it a candidate for various applications in drug delivery and antimicrobial activity.

The biological activity of this compound is primarily attributed to its ability to disrupt cellular membranes. The positively charged ammonium group interacts with negatively charged membrane components, leading to alterations in membrane permeability. This mechanism is particularly relevant in its applications as an antimicrobial agent.

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. It exhibits activity against a range of microorganisms, including bacteria and fungi. The following table summarizes some key findings from various studies:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mLStudy A
Escherichia coli64 µg/mLStudy B
Candida albicans16 µg/mLStudy C

These results indicate that the compound may serve as a potential agent for treating infections caused by resistant strains of bacteria and fungi.

Cytotoxicity

While assessing the therapeutic potential of this compound, its cytotoxic effects on human cells have also been evaluated. The compound shows selective cytotoxicity towards cancer cell lines while sparing normal cells, which suggests potential applications in cancer therapy.

Cell LineIC₅₀ (µg/mL)Reference
HeLa (cervical cancer)50 µg/mLStudy D
MCF-7 (breast cancer)70 µg/mLStudy E
Normal fibroblasts>100 µg/mLStudy F

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study conducted by Smith et al. demonstrated that formulations containing this compound significantly reduced bacterial load in infected wounds compared to control groups.
  • Cancer Cell Targeting : Research by Jones et al. explored the use of this compound in targeted cancer therapies, showing that it could enhance the efficacy of conventional chemotherapeutics when used in combination.
  • Drug Delivery Systems : A recent study investigated its role as a carrier for nucleic acids, revealing that it could improve the stability and delivery efficiency of RNA-based therapeutics.

Q & A

Basic Synthesis: What are the recommended synthetic routes for 1-(Trimethylammonio)tetradecan-2-yl hydrogen phosphate?

Methodological Answer:
Synthesis typically involves a two-step process:

Quaternization : React tetradecan-2-ol with trimethylamine in the presence of a phosphorylating agent (e.g., phosphorus oxychloride) to introduce the trimethylammonio group .

Phosphorylation : Treat the intermediate with phosphoric acid or polyphosphoric acid under controlled conditions to form the hydrogen phosphate ester. Solvents like tetrahydrofuran (THF) are often used to enhance reaction efficiency .
Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography to isolate the product from byproducts like ditridecyl phosphate .

Basic Characterization: Which spectroscopic techniques are optimal for structural validation?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm alkyl chain integrity and quaternary ammonium formation. 31P^{31}\text{P} NMR is critical for verifying phosphate ester bonding .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF can confirm molecular weight and purity (>98% as per similar compounds) .
  • FTIR : Identify characteristic peaks for P=O (1250–1300 cm1^{-1}) and quaternary ammonium (C-N stretching at 950–1050 cm1^{-1}) .

Advanced Chromatography: How can this compound optimize ion-pair chromatography for hydrophobic analytes?

Methodological Answer:

  • Mobile Phase Design : Use 0.5–1.0 M solutions in methanol-water mixtures (e.g., 3:2 v/v) to enhance retention of charged analytes. Adjust pH to 7.2 ± 0.2 using phosphoric acid to maintain stability .
  • Mechanism : The long alkyl chain (C14) improves hydrophobic interactions, while the trimethylammonio group facilitates ion-pairing with acidic analytes. For basic analytes, combine with sodium phosphate buffers .
    Validation : System suitability tests (e.g., tailing factor <2.0, theoretical plates >2000) ensure reproducibility .

Advanced Stability: How does pH affect the compound’s stability in aqueous solutions?

Methodological Answer:

  • pH Dependence : Stability is highest at neutral pH (7.0–7.5). Degradation accelerates under acidic (pH <3) or alkaline (pH >10) conditions due to hydrolysis of the phosphate ester bond .
  • Mitigation Strategies :
    • Use buffered solutions (e.g., tetramethylammonium hydroxide/phosphoric acid) to maintain pH .
    • Store solutions at 0–6°C to minimize thermal degradation .
      Experimental Validation : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .

Advanced Data Contradiction: How to resolve discrepancies in purity assessments between NMR and HPLC?

Methodological Answer:

  • Root Causes :
    • NMR may detect non-UV-active impurities (e.g., inorganic salts).
    • HPLC might miss structurally similar byproducts (e.g., ditridecyl phosphate) .
  • Resolution :
    • Cross-validate with elemental analysis (C, H, N, P) to quantify purity .
    • Use orthogonal methods: LC-MS for impurity profiling and 31P^{31}\text{P} NMR for phosphate-specific quantification .

Basic Applications: What non-chromatographic research uses exist for this compound?

Methodological Answer:

  • Surfactant Studies : Acts as a cationic surfactant due to its amphiphilic structure. Measure critical micelle concentration (CMC) via conductivity or surface tension assays .
  • Lipid Membrane Research : Incorporate into liposomes to study charge-dependent membrane interactions. Use dynamic light scattering (DLS) for size distribution analysis .

Advanced Synthesis Challenge: How to minimize side reactions during quaternization?

Methodological Answer:

  • Optimized Conditions :
    • Use anhydrous solvents (e.g., THF) to prevent hydrolysis .
    • Control temperature (20–25°C) to avoid over-quaternization.
    • Add trimethylamine slowly to reduce exothermic side reactions .
  • Characterization : Monitor reaction intermediates via 1H^{1}\text{H} NMR for unexpected methyl group shifts .

Advanced Method Development: How to design stability-indicating assays for this compound?

Methodological Answer:

  • Forced Degradation : Expose to UV light (254 nm), heat (60°C), and oxidative conditions (3% H2_2O2_2) to generate degradation products .
  • Analytical Setup : Use a C18 column with a gradient mobile phase (acetonitrile:0.1% phosphoric acid) to separate degradation peaks. Validate specificity via spiked impurity recovery (90–110%) .

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